molecular formula C12H17ClO3 B1454528 1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene CAS No. 314286-40-3

1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene

Cat. No. B1454528
CAS RN: 314286-40-3
M. Wt: 244.71 g/mol
InChI Key: ZJQGCLYVNPLBCS-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene” is a chemical compound that has been mentioned in the context of the synthesis of thermoresponsive aliphatic polyethers . It’s important to note that the specific properties and applications of this compound may vary depending on its usage in different chemical reactions.

Scientific Research Applications

Synthesis of Roxithromycin Side Chain

This compound is utilized in the synthesis of the side chain of roxithromycin , an antibiotic used to treat various infections . The chloromethyl group acts as a reactive site for further chemical transformations, making it a valuable intermediate in pharmaceutical synthesis.

OH-Protecting Reagent

In peptide synthesis, protecting the hydroxyl (OH) groups of amino acids like serine and threonine is crucial. “1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene” serves as an OH-protecting reagent , ensuring that these sensitive groups are not altered during the synthetic process .

Chelating Agent in Organometallic Reactions

The compound’s ability to coordinate to metals can accelerate cleavage by Lewis acids. This chelating property is particularly useful as a stereodirecting group in organometallic reactions, such as the stereo-controlled addition of α-methoxyvinyllithium to a carbonyl in the synthesis of taxusin .

Thermoresponsive Polymer Research

The compound’s derivatives are studied for their lower critical solution temperature (LCST) -type thermoresponsive properties. These properties are significant in the development of smart materials that respond to temperature changes .

Solvent and Reagent in Organic Synthesis

Due to its solubility and reactivity, “1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene” is used as a solvent and reagent in various organic synthesis processes. Its stability under aprotic conditions makes it a versatile component in chemical reactions .

properties

IUPAC Name

1-(chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3/c1-14-6-7-15-8-9-16-12-4-2-11(10-13)3-5-12/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQGCLYVNPLBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216472
Record name 1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene

CAS RN

314286-40-3
Record name 1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314286-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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